
2-Chloro-2-methyl-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methyl-1,2-oxasilolane is a heterocyclic compound that contains silicon, oxygen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1,2-oxasilolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve heating the mixture to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form simpler compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxasilolanes.
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of simpler silanes and related compounds.
Aplicaciones Científicas De Investigación
2-Chloro-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methyl-1,2-oxasilolane involves its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is facilitated by the presence of the silicon-oxygen bond, which stabilizes the intermediate states during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the silicon-oxygen bond.
Uniqueness
2-Chloro-2-methyl-1,2-oxasilolane is unique due to the presence of the silicon-oxygen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
2942-72-5 |
|---|---|
Fórmula molecular |
C4H9ClOSi |
Peso molecular |
136.65 g/mol |
Nombre IUPAC |
2-chloro-2-methyloxasilolane |
InChI |
InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3 |
Clave InChI |
UZFIBDWDNXHZDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


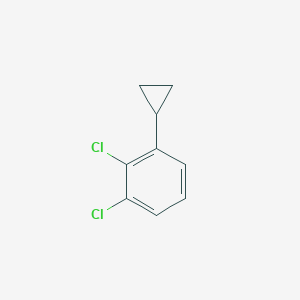
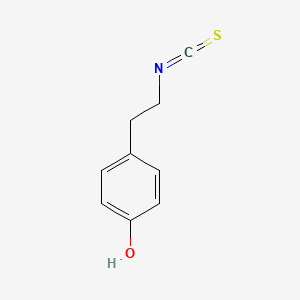
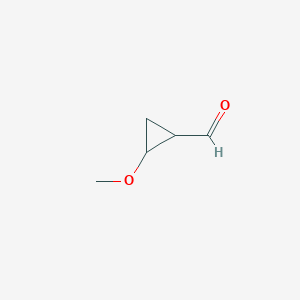
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
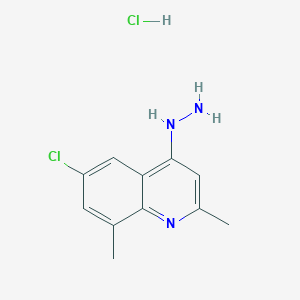
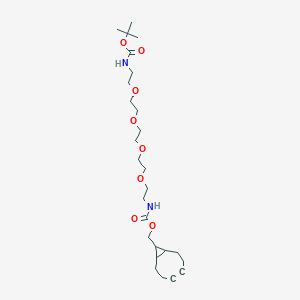
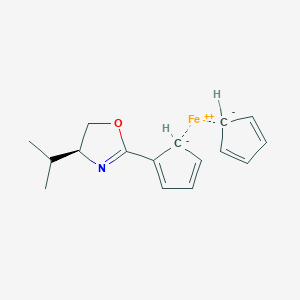


![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)



